molecular formula C12H9FO2 B8300218 6-Fluoro-4-hydroxy-3-methyl-naphthalene-2-carbaldehyde

6-Fluoro-4-hydroxy-3-methyl-naphthalene-2-carbaldehyde

Cat. No. B8300218
M. Wt: 204.20 g/mol
InChI Key: MXMJRWBFBTUZQN-UHFFFAOYSA-N
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Patent
US08642629B2

Procedure details

To a solution of 4-benzyloxy-6-fluoro-3-methyl-naphthalene-2-carbaldehyde (165 mg, 0.56 mmol) in ethyl acetate (5 mL) was added 10% palladium on carbon (7 mg). The resulting mixture was stirred vigorously under a hydrogen atmosphere (balloon) for 4 hours, and then filtered. The filtrate was concentrated in vacuo to give 6-fluoro-4-hydroxy-3-methyl-naphthalene-2-carbaldehyde (115 mg, 99%) as a yellow solid which was directly used in the next step without further purification.
Name
4-benzyloxy-6-fluoro-3-methyl-naphthalene-2-carbaldehyde
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
7 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[C:16]([F:19])[CH:17]=2)[CH:12]=[C:11]([CH:20]=[O:21])[C:10]=1[CH3:22])C1C=CC=CC=1>C(OCC)(=O)C.[Pd]>[F:19][C:16]1[CH:17]=[C:18]2[C:13](=[CH:14][CH:15]=1)[CH:12]=[C:11]([CH:20]=[O:21])[C:10]([CH3:22])=[C:9]2[OH:8]

Inputs

Step One
Name
4-benzyloxy-6-fluoro-3-methyl-naphthalene-2-carbaldehyde
Quantity
165 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=CC2=CC=C(C=C12)F)C=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
7 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred vigorously under a hydrogen atmosphere (balloon) for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=C2C(=C(C(=CC2=CC1)C=O)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 115 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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